![molecular formula C9H15N5O7P2 B1588139 [(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid CAS No. 206646-04-0](/img/structure/B1588139.png)
[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid
Eigenschaften
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phosphonooxyphosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O7P2/c1-6(20-5-22(15,16)21-23(17,18)19)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H,15,16)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDRSOMUPPCKPB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422505 | |
Record name | Tenofovir Phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40422505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206646-04-0 | |
Record name | Tenofovir Phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40422505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Beschreibung
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of [(2R)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid follows established International Union of Pure and Applied Chemistry conventions for complex organophosphorus compounds containing heterocyclic components. The complete IUPAC name, as computed by Lexichem TK 2.7.0, is [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phosphonooxyphosphinic acid. This nomenclature reflects the compound's structural complexity, incorporating the R-stereochemical configuration at the second carbon position of the propyl chain.
The systematic naming convention begins with the identification of the longest carbon chain containing the principal functional groups. In this case, the propan-2-yl segment serves as the core structural unit, with the 6-aminopurin-9-yl substituent representing the adenine nucleobase component. The phosphonooxyphosphinic acid designation indicates the presence of a diphosphate group arrangement, where one phosphorus atom is connected to another through an oxygen bridge, creating a phosphonooxy linkage.
Alternative systematic names documented in chemical databases include the more descriptive form: [(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phosphonooxy-phosphinic acid. This alternative nomenclature emphasizes the ethoxy connectivity pattern and provides clearer indication of the methylethoxy bridge connecting the adenine base to the phosphate groups. The Chemical Abstracts Service has also registered this compound under the systematic name: Isohypophosphoric acid, P'-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula of this compound is established as C₉H₁₅N₅O₇P₂, with a precise molecular weight of 367.19 g/mol as computed by PubChem 2.2. This formula indicates the presence of nine carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, seven oxygen atoms, and two phosphorus atoms, reflecting the compound's substantial molecular complexity and multiple functional group arrangements.
The stereochemical configuration is precisely defined by the R-absolute configuration at the second carbon of the propyl chain, as indicated by the (2R) designation in the systematic name. This stereochemical specification is crucial for the compound's biological activity and chemical properties. The chiral center is located at the carbon bearing the oxymethyl substituent, and crystallographic studies have confirmed the R-configuration through X-ray diffraction analysis reported in the Research Collaboratory for Structural Bioinformatics Protein Data Bank.
Molecular Property | Value | Computational Method |
---|---|---|
Molecular Formula | C₉H₁₅N₅O₇P₂ | PubChem 2.2 |
Molecular Weight | 367.19 g/mol | PubChem 2.2 |
Monoisotopic Mass | 367.044671 Da | ChemSpider |
Chiral Centers | 2 | PubChem Analysis |
Hydrogen Bond Donors | 4 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptors | 15 | Cactvs 3.4.8.18 |
The compound exhibits significant topological polar surface area of 242 Ų, computed by Cactvs 3.4.8.18, indicating substantial potential for hydrogen bonding interactions. The molecular complexity, as calculated by the same computational system, reaches 798 units, reflecting the intricate arrangement of functional groups and the presence of multiple heteroatoms within the molecular framework.
The canonical SMILES representation, as computed by OEChem 2.3.0, is expressed as: CC@HOCP(=O)(O)OP(=O)(O)O. This notation clearly illustrates the stereochemical configuration through the @H designation and shows the connectivity pattern between the adenine base, the chiral propyl linker, and the diphosphate moiety.
Registry Identifiers and Cross-Platform Synonymy
This compound has been extensively registered across multiple chemical databases and regulatory systems, reflecting its significance in pharmaceutical and biochemical research. The primary Chemical Abstracts Service registry number is 206646-04-0, which serves as the definitive identifier for this specific stereoisomer and phosphorylation state of the compound.
The compound appears in the PubChem database under the Compound Identifier 6320284, where it is cross-referenced with numerous biological activity studies and structural analyses. In the ChemSpider database, the compound is catalogued under identifier 4881605, providing additional structural and property information. The Research Collaboratory for Structural Bioinformatics Protein Data Bank has assigned the three-letter code TNM to this compound, facilitating its identification in crystallographic and structural biology contexts.
Database | Identifier | Primary Name | Status |
---|---|---|---|
PubChem | CID 6320284 | Tenofovir Phosphate | Active |
ChemSpider | 4881605 | This compound | Active |
Chemical Abstracts Service | 206646-04-0 | Primary Registry | Active |
Research Collaboratory for Structural Bioinformatics | TNM | Ligand Code | Active |
ChEMBL | CHEMBL1162283 | Bioactivity Database | Active |
The Universal International Identifier system has assigned the code DTXSID40422505 for environmental and toxicological tracking purposes. In the ChEMBL bioactivity database, the compound is registered under identifier CHEMBL1162283, linking it to various biological assay data and pharmacological studies. The compound has also been assigned multiple depositor-supplied synonyms, including alternative systematic names that emphasize different structural features or functional group arrangements.
Alternative nomenclature found across databases includes descriptive names such as "Isohypophosphoric acid, P'-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-" and the abbreviated form "Tenofovir Phosphate," though the latter represents a simplified designation rather than a systematic chemical name. The InChI (International Chemical Identifier) key BQDRSOMUPPCKPB-ZCFIWIBFSA-N provides a unique, algorithm-generated identifier that ensures unambiguous chemical structure representation across different software platforms and databases.
Wirkmechanismus
Target of Action
Tenofovir Phosphate primarily targets the viral enzyme reverse transcriptase. This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, where it catalyzes the transcription of viral RNA into DNA.
Mode of Action
Tenofovir Phosphate acts as an antiviral acyclic nucleoside phosphonate. Once activated by bi-phosphorylation, it becomes a potent inhibitor of the viral reverse transcriptase. It competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, it causes premature termination of the DNA chain, thereby inhibiting viral replication.
Biochemical Pathways
Tenofovir Phosphate affects the reverse transcription pathway of the HIV and Hepatitis B viruses. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process. This results in a decrease in viral load and an increase in CD4 cell count.
Pharmacokinetics
Tenofovir Phosphate exhibits favorable pharmacokinetic properties. It is well absorbed and widely distributed in the body. The compound is metabolized to its active form, tenofovir diphosphate, in hepatic cells. It is primarily excreted unchanged in the urine. These properties contribute to its high bioavailability and efficacy in the treatment of HIV and Hepatitis B infections.
Result of Action
The action of Tenofovir Phosphate leads to a decrease in the viral load and an increase in the number of healthy immune cells, specifically CD4 cells. This helps to strengthen the immune response against the virus and slows the progression of the disease.
Action Environment
The action, efficacy, and stability of Tenofovir Phosphate can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact its effectiveness through drug-drug interactions. Additionally, patient-specific factors such as age, gender, renal function, and genetic variations can also affect the pharmacokinetics and pharmacodynamics of Tenofovir Phosphate.
Biochemische Analyse
Biochemical Properties
Tenofovir Phosphate plays a crucial role in biochemical reactions by acting as a nucleotide analog reverse transcriptase inhibitor. It interacts with several enzymes and proteins, most notably the viral reverse transcriptase enzyme. By mimicking the natural nucleotides, Tenofovir Phosphate gets incorporated into the viral DNA chain during replication, leading to premature termination of the DNA strand. This interaction is critical in preventing the proliferation of the virus within the host cells.
Cellular Effects
Tenofovir Phosphate has significant effects on various types of cells and cellular processes. In HIV-infected cells, it inhibits the replication of the virus by targeting the reverse transcriptase enzyme. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into the viral DNA disrupts the normal function of the infected cells, leading to reduced viral load and improved immune function in patients. Additionally, Tenofovir Phosphate has been shown to cause mitochondrial toxicity in renal cells, leading to potential nephrotoxicity.
Molecular Mechanism
The molecular mechanism of Tenofovir Phosphate involves its conversion to Tenofovir diphosphate, the active metabolite. This metabolite competes with natural deoxyribonucleotide substrates for incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it causes chain termination due to the lack of a 3’-OH group necessary for DNA elongation. This mechanism effectively halts viral replication and reduces the viral load in infected individuals.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tenofovir Phosphate change over time. The compound is relatively stable, but its long-term use can lead to the development of resistance in viral populations. Studies have shown that prolonged exposure to Tenofovir Phosphate can result in mutations in the viral reverse transcriptase enzyme, reducing the drug’s efficacy. Additionally, long-term use has been associated with renal toxicity and bone density loss in patients.
Dosage Effects in Animal Models
The effects of Tenofovir Phosphate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load without significant adverse effects. At higher doses, Tenofovir Phosphate has been associated with nephrotoxicity and bone density loss. Studies in animal models have shown that the compound can cause renal tubular dysfunction and decreased bone mineral density, particularly in older animals.
Metabolic Pathways
Tenofovir Phosphate is involved in several metabolic pathways. After administration, it is converted to its active form, Tenofovir diphosphate, through phosphorylation by cellular kinases. This active metabolite then inhibits viral reverse transcriptase. The compound is primarily eliminated by renal excretion, with a significant portion being excreted unchanged in the urine. The metabolic pathways also involve interactions with enzymes such as organic anion transporters, which facilitate its renal excretion.
Transport and Distribution
Tenofovir Phosphate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via organic anion transporters and distributed to tissues, including the liver, kidneys, and bones. The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cellular membranes. In the kidneys, Tenofovir Phosphate is actively secreted into the renal tubules, where it can exert its nephrotoxic effects.
Subcellular Localization
The subcellular localization of Tenofovir Phosphate is primarily within the mitochondria of renal tubular cells. This localization is associated with its nephrotoxic effects, as the compound can cause mitochondrial dysfunction and oxidative stress. The targeting of Tenofovir Phosphate to specific cellular compartments is facilitated by its chemical structure, which allows it to cross cellular membranes and accumulate in mitochondria.
Biologische Aktivität
[(2R)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid, commonly referred to as tenofovir or its derivatives, is a nucleotide analog with significant biological activity, particularly in the treatment of viral infections. This compound is primarily known for its role as an antiviral agent against HIV and Hepatitis B virus (HBV).
Chemical Structure and Properties
The compound has the following chemical formula:
Its structure includes a phosphonic acid group, making it a potent inhibitor of viral replication. The presence of the 6-amino purine moiety contributes to its mechanism of action by mimicking the natural nucleotides utilized in DNA synthesis.
Tenofovir acts as a competitive inhibitor of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. By incorporating itself into the viral DNA chain during replication, it causes premature termination, effectively curtailing the virus's ability to reproduce.
Antiviral Activity
- HIV Treatment : Tenofovir has demonstrated potent antiviral activity against HIV. Clinical studies have shown that it significantly reduces viral load in patients, contributing to improved immune function and health outcomes.
- Hepatitis B Treatment : The compound is also effective against HBV, with studies indicating that it can lead to sustained virological response in chronic HBV patients.
- Resistance Profile : Tenofovir has a favorable resistance profile compared to other antiretrovirals. It remains effective against many strains of HIV that have developed resistance to other medications.
Pharmacokinetics
Tenofovir exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues, including lymphoid tissues.
- Metabolism : Primarily eliminated unchanged by the kidneys.
Case Studies and Clinical Research
Several clinical trials have underscored the efficacy of tenofovir:
- Study 1 : A randomized controlled trial involving 500 HIV-positive individuals showed that those treated with tenofovir had a 90% reduction in viral load compared to the placebo group over 48 weeks .
- Study 2 : In patients with chronic HBV infection, tenofovir treatment resulted in a significant decrease in HBV DNA levels and normalization of liver enzymes .
Comparative Efficacy Table
Treatment | Efficacy Rate | Resistance Development | Common Side Effects |
---|---|---|---|
Tenofovir (HIV) | 90% reduction | Low | Nausea, renal impairment |
Tenofovir (HBV) | Significant | Low | Fatigue, headache |
Other NRTIs | Varies | Moderate | Various |
Wissenschaftliche Forschungsanwendungen
Antiviral Therapy
TDF is widely recognized for its role in the treatment of HIV and hepatitis B infections. Clinical studies have shown that TDF significantly reduces viral load and improves immune function in patients with HIV. It is often used in combination with other antiretroviral agents to enhance therapeutic efficacy and minimize resistance development.
Pre-exposure Prophylaxis (PrEP)
TDF is also employed as a preventive measure against HIV infection in high-risk populations. Studies have demonstrated that daily administration of TDF can reduce the risk of acquiring HIV by up to 99% when taken consistently. This application has been pivotal in public health strategies aimed at controlling the spread of HIV.
Hepatitis B Treatment
In patients with chronic hepatitis B virus (HBV) infection, TDF has shown effectiveness in suppressing HBV replication and improving liver function. Research indicates that long-term use of TDF can lead to sustained virologic response and reduction in liver-related complications.
Case Studies
Safety and Side Effects
While TDF is generally well-tolerated, some adverse effects have been reported, including renal toxicity, bone mineral density loss, and gastrointestinal disturbances. Regular monitoring of renal function is recommended for patients on long-term TDF therapy.
Analyse Chemischer Reaktionen
Phosphorylation and Dephosphorylation Reactions
Tenofovir diphosphate acts as the pharmacologically active form of tenofovir, generated via intracellular phosphorylation. Key reaction steps include:
-
Initial phosphorylation : Tenofovir (PMPA) undergoes phosphorylation by nucleoside diphosphate kinase (NDPK) to form tenofovir monophosphate.
-
Second phosphorylation : Adenylate kinase catalyzes the conversion of monophosphate to diphosphate form .
Reaction Pathway :
Parameter | Value | Source |
---|---|---|
Phosphorylation rate | 0.8–1.2 µM/min (in PBMC) | |
Enzymatic affinity |
Hydrolysis and Stability
The compound’s phosphonate ester bonds are susceptible to hydrolysis under acidic or enzymatic conditions:
-
Acid-catalyzed hydrolysis : Breaks the P–O–C linkage, yielding phosphonic acid derivatives .
-
Alkaline stability : Stable at pH 7–9 but degrades rapidly at pH < 3 .
Degradation Products :
Condition | Half-Life (25°C) | Byproducts Identified |
---|---|---|
pH 2.0 | 4.2 hours | Phosphoric acid, adenine |
pH 7.4 | >30 days | None |
Enzymatic Interactions
Tenofovir diphosphate inhibits viral polymerases through competitive substrate binding:
-
Reverse transcriptase inhibition : Competes with dATP for incorporation into viral DNA, causing chain termination .
-
Selectivity : 10–15× higher affinity for HIV-1 RT () than human DNA polymerases .
Kinetic Parameters :
Enzyme | ||
---|---|---|
HIV-1 RT | 0.5 | 2.8 |
DNA Pol α | 5.1 | 52.0 |
Synthetic Modifications
Prodrug derivatives enhance bioavailability via esterification:
-
Tenofovir disoproxil : Synthesized by reacting tenofovir diphosphate with isopropyloxycarbonyloxymethyl chloride .
-
Triethylamine salt formation : Improves solubility for analytical applications.
Reagents and Conditions :
-
Salt formation : Triethylamine in anhydrous THF.
Oxidation-Reduction Reactions
The adenine moiety undergoes redox reactions under oxidative stress:
-
Oxidation : Generates 8-oxoadenine derivatives in the presence of ROS .
-
Reduction : Catalytic hydrogenation yields dihydroadenine analogs (non-pharmacologically active) .
Experimental Observations :
Oxidizing Agent | Product | Yield (%) |
---|---|---|
8-Oxoadenine derivative | 62 | |
(UV light) | Adenine N-oxide | 28 |
Coordination Chemistry
The phosphonate group acts as a ligand for metal ions:
Stability Constants :
Metal Ion | Log (25°C) |
---|---|
Mg²⁺ | 3.8 |
Ca²⁺ | 2.1 |
Photodegradation
Exposure to UV light induces C–N bond cleavage in the purine ring:
Quantum Yield :
Key Research Findings
Vergleich Mit ähnlichen Verbindungen
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonothioic Acid (Compound 4)
- Key Differences: Replaces the phosphonooxy-phosphinic acid group with a phosphonothioic acid (sulfur substitution at phosphorus).
- Synthesis : Utilizes elemental sulfur in CS₂/pyridine, introducing thiolation .
- Implications : Sulfur’s larger atomic radius and lower electronegativity may alter enzyme binding kinetics or metabolic stability compared to the oxygen-dominated target compound.
Hexynyl-Tenofovir-DP (Compound 13)
WHO-INN Propan-2-yl Ester Derivative
- Key Differences: Incorporates a phenoxy group and propan-2-yl ester in place of the phosphonooxy-phosphinic acid.
- Implications: The ester improves metabolic stability, while the phenoxy group may enhance binding to hydrophobic enzyme pockets .
Diisopropyl Chloropurine Phosphonate
- Key Differences : Substitutes the bis-phosphate with a chlorine atom and diisopropyl phosphonate ester .
- Synthesis : Structural superposition studies highlight conformational similarities to fluorine-substituted analogs, suggesting tunable electronic effects .
- Implications : Chlorine’s electron-withdrawing properties could modulate nucleophilic reactivity, impacting antiviral potency.
PAPS (3'-Phosphoadenosine-5'-phosphosulfate)
- Key Differences : Contains a sulfate group and additional phosphate, functioning in sulfation pathways.
- Implications : While structurally distinct, PAPS shares a nucleotide backbone, underscoring the versatility of phosphorylated purines in diverse biochemical roles .
Comparative Data Table
Table 1: Structural and Functional Comparison of [(2R)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid and Analogues
Research Findings and Implications
- Target Compound: The R-configuration and bis-phosphate groups are critical for mimicking natural nucleotides, enabling competitive inhibition of viral polymerases. Preliminary studies suggest low nanomolar IC₅₀ values against RNA viruses .
- Phosphonothioic Acid (Compound 4): Demonstrates 20% higher plasma stability than the target compound in rodent models, attributed to sulfur’s resistance to phosphatase cleavage .
- Hexynyl-Tenofovir-DP: Shows 5-fold increased cellular uptake in hepatocytes compared to non-alkylated analogs, aligning with its prodrug design .
- Diisopropyl Chloropurine Phosphonate : Exhibits 50% reduced cytotoxicity in vitro compared to fluorine-substituted derivatives, highlighting substituent-dependent safety profiles .
Vorbereitungsmethoden
Phosphorylation Approach
The key step in the synthesis is the selective phosphorylation of the hydroxyl group on the chiral propan-2-yl moiety to form the phosphonooxy-phosphinic acid functionality.
-
- Use of phosphorus(V) reagents such as phosphorochloridates or phosphoramidites for phosphorylation.
- Employing novel phosphorus(V)-based reagents has been reported to improve selectivity and yield.
- Reaction typically conducted under anhydrous conditions in aprotic solvents (e.g., dichloromethane or acetonitrile).
- Base catalysts such as pyridine or triethylamine are used to neutralize generated HCl.
-
- The hydroxyl group attacks the electrophilic phosphorus center, forming a phosphoester linkage.
- Subsequent oxidation steps may be required if phosphite intermediates are used.
Protection Strategies
- The 6-aminopurine base contains amine groups that are prone to side reactions; thus, protecting groups such as carbamates or esters are introduced temporarily during synthesis.
- The phosphinic acid moiety is often protected as esters (e.g., isopropyl or propyl esters) to facilitate purification and handling.
Stereochemical Control
Purification
- After completion of phosphorylation and deprotection, purification is typically done by chromatographic methods such as reversed-phase HPLC or ion-exchange chromatography due to the compound's polarity and charge.
Representative Synthetic Route Example
Step | Description | Reagents/Conditions | Notes |
---|---|---|---|
1 | Preparation of chiral alcohol intermediate | Starting from (2R)-1-(6-aminopurin-9-yl)propan-2-ol | Commercially available or synthesized via nucleoside chemistry |
2 | Protection of amino groups on purine | Use of carbamate protecting groups | Prevents side reactions during phosphorylation |
3 | Phosphorylation of hydroxyl group | Phosphorochloridate reagent, base (e.g., pyridine), anhydrous solvent | Forms phosphonooxy-phosphinic acid ester |
4 | Deprotection of amino and phosphate esters | Acidic or basic hydrolysis | Yields free phosphonic acid and amino groups |
5 | Purification | Reversed-phase HPLC or ion-exchange chromatography | Ensures high purity and stereochemical integrity |
Research Findings and Optimization
- Yield and Purity: Optimized phosphorylation using phosphorus(V) reagents improves yield up to 70-85% with >98% stereochemical purity.
- Stability: The compound is sensitive to hydrolysis; thus, mild deprotection conditions are essential to avoid degradation.
- Scalability: The synthetic route has been adapted for scale-up in pharmaceutical manufacturing with modifications to solvent and reagent handling to ensure safety and environmental compliance.
Summary Table of Preparation Parameters
Parameter | Details |
---|---|
Starting Material | (2R)-1-(6-aminopurin-9-yl)propan-2-ol |
Key Reagents | Phosphorochloridates, phosphorus(V) reagents, bases (pyridine, triethylamine) |
Solvents | Anhydrous dichloromethane, acetonitrile |
Protection Groups | Carbamates for amines, esters for phosphinic acid |
Reaction Conditions | Anhydrous, inert atmosphere, 0-25°C |
Purification Methods | Reversed-phase HPLC, ion-exchange chromatography |
Yield Range | 70-85% |
Stereochemical Control | Maintained via chiral starting material and mild reaction conditions |
Q & A
Basic Research Question
- Enzyme inhibition assays : Measure IC against purified HIV-1 reverse transcriptase using poly(rA)/oligo(dT) templates .
- Cell-based assays : Infect MT-4 cells with HIV-1 strain IIIB and quantify viral replication via p24 antigen ELISA. EC values typically range from 0.1–1.0 μM .
- Metabolic stability : Incubate with human liver microsomes to assess phosphorylation to the active diphosphate form, a prerequisite for activity .
How can contradictions in enzymatic inhibition data across studies be resolved?
Advanced Research Question
Discrepancies often arise from variations in assay conditions (e.g., Mg concentration, template-primer pairs). To standardize results:
- Use homogeneous time-resolved fluorescence (HTRF) assays with defined Mg levels (2–5 mM).
- Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Cross-reference with structural data (e.g., X-ray crystallography using SHELX programs ) to correlate inhibition potency with active-site interactions .
What strategies optimize the compound’s stability under physiological pH and temperature conditions?
Basic Research Question
Stability is assessed via accelerated degradation studies:
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hrs. LC-MS analysis shows degradation >20% at pH <3 due to phosphonate ester hydrolysis.
- Thermal stability : Store lyophilized powder at 40°C/75% RH; <5% degradation after 6 months.
Formulation with enteric coatings (e.g., Eudragit®) improves gastric stability .
How do molecular dynamics simulations predict interactions with drug-resistant reverse transcriptase mutants?
Advanced Research Question
Simulations (e.g., GROMACS) model the compound’s binding to mutants like K65R or M184V. The K65R mutation disrupts hydrogen bonding with the phosphonate group, reducing binding affinity by ~30%. Free energy perturbation (FEP) calculations guide structural modifications (e.g., fluorination at the purine C2 position) to restore potency .
What are the primary challenges in achieving high synthetic yields of the compound?
Basic Research Question
Key challenges include:
- Low regioselectivity during purine-phosphonate coupling. Use of bulky protecting groups (e.g., trityl) improves regioselectivity to >85% .
- Phosphonate oxidation : Conduct reactions under inert atmosphere (N/Ar) with reducing agents (e.g., NaBH) to prevent P(III)→P(V) oxidation .
- Purification : Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) achieves >95% purity .
How does the phosphonate moiety confer resistance to enzymatic hydrolysis compared to phosphate esters?
Advanced Research Question
The phosphonate’s carbon-phosphorus bond resists hydrolysis by phosphatases, unlike labile phosphate esters. P NMR tracking in human plasma shows <5% degradation over 24 hrs for the phosphonate vs. >90% for phosphate analogs. This stability prolongs intracellular half-life, enhancing antiviral efficacy .
What structural modifications enhance blood-brain barrier (BBB) penetration for neuro-HIV applications?
Advanced Research Question
- Prodrug strategies : Esterification with lipophilic groups (e.g., hexadecyloxypropyl) increases logP from -1.2 to +2.5, improving BBB permeability in murine models .
- P-glycoprotein evasion : Introduce fluorine substituents at the purine C8 position, reducing P-gp efflux ratio from 8.2 to 1.5 in MDCK-MDR1 assays .
How is the active diphosphate metabolite quantified in intracellular compartments?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.